7-Bromooxindole and its derivatives have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications. These compounds are structurally related to indoles, which are prevalent in nature and serve as important building blocks for many biologically active molecules. The bromine atom at the seventh position on the indole ring significantly alters the chemical and biological properties of these compounds, making them interesting targets for drug development.
7-Bromooxindole features a bromine atom at the 7-position of the oxindole scaffold. The presence of the bromine atom significantly influences the reactivity of the molecule, enabling various chemical transformations. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure and investigate potential atropisomerism in suitably substituted derivatives. []
The mechanism of action of 7-bromooxindole derivatives varies depending on the specific compound and its target. For instance, 7-nitro indazole derivatives, which are structurally related to 7-bromooxindole, have been shown to be potent inhibitors of nitric oxide synthase (NOS) enzyme activity in various tissues, suggesting a potential role in modulating nitric oxide levels in biological systems1. Similarly, 7-bromoindirubin-3'-oxime (7BIO) has been reported to induce caspase-independent cell death, distinct from apoptosis, which could be mediated through necroptosis or autophagy23. This non-apoptotic cell death is regulated by serine proteases, indicating a unique pathway for inducing cell death that could be exploited in cancer therapy3.
7-Bromooxindole derivatives have shown promise in cancer research. For example, 7BIO has been found to trigger a specific type of necrotic cell death in various cell lines, which could be beneficial for treating apoptosis-resistant cancers3. Additionally, 7-bromoindirubin-3-oxime has been shown to attenuate Aβ oligomer-induced cognitive impairments in mice, suggesting potential applications in neurodegenerative diseases like Alzheimer's4. Furthermore, certain 7-acetamido substituted 5-bromo-3-trifluoroacetylindoles have demonstrated significant cytotoxicity against human lung and cervical cancer cells, indicating their potential as inhibitors of tubulin polymerization and anticancer agents5.
The neuroprotective effects of 7BIO have been demonstrated in a mouse model of Alzheimer's disease, where it inhibited neuroinflammation, synaptic impairments, and tau hyper-phosphorylation4. These findings suggest that 7-bromooxindole derivatives could be developed as novel therapeutic agents for neurodegenerative disorders.
Compounds related to 7-bromooxindole have also been evaluated for their inhibitory effects against α-glucosidase activity, which is relevant for managing diabetes. Some derivatives have shown significant inhibition, comparable to standard drugs, and also exhibited antioxidant activity7.
A new bromine-containing oxindole alkaloid, matemone, isolated from a sponge, has shown mild cytotoxicity against cancer cell lines and marginal antibacterial activity, indicating potential antimicrobial and antiproliferative effects8.
Methylisoindigo and its bromo-derivatives, which are structurally related to 7-bromooxindole, have been found to selectively inhibit Stat3-associated tyrosine kinases and repress cellular Stat3 activity. These compounds have shown efficacy against CD133+ cancer stem cells in pancreatic ductal adenocarcinoma, suggesting a new avenue for targeting cancer stem cells9.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6